[4-(Benzylsulfamoyl)phenoxy]acetate

COX-2 inhibition Anti-inflammatory Phenoxyacetic acid derivatives

[4-(Benzylsulfamoyl)phenoxy]acetate belongs to the sulfamoyl phenoxyacetic acid class, characterized by a benzylsulfamoyl substituent para to a phenoxyacetate moiety. This structural architecture places it at the intersection of several bioactive chemotypes, including COX-2 selective inhibitors and sphingomyelin synthase 1 (SMS1) inhibitors.

Molecular Formula C15H14NO5S-
Molecular Weight 320.3 g/mol
Cat. No. B11050715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Benzylsulfamoyl)phenoxy]acetate
Molecular FormulaC15H14NO5S-
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)[O-]
InChIInChI=1S/C15H15NO5S/c17-15(18)11-21-13-6-8-14(9-7-13)22(19,20)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)/p-1
InChIKeyPFDWKYNNVVVMDM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Benzylsulfamoyl)phenoxy]acetate: Comparative Baseline & Procurement Context


[4-(Benzylsulfamoyl)phenoxy]acetate belongs to the sulfamoyl phenoxyacetic acid class, characterized by a benzylsulfamoyl substituent para to a phenoxyacetate moiety . This structural architecture places it at the intersection of several bioactive chemotypes, including COX-2 selective inhibitors and sphingomyelin synthase 1 (SMS1) inhibitors [1]. The acetate handle provides a versatile derivatization point for amide coupling and esterification, making the compound a strategic intermediate in medicinal chemistry programs. Its molecular formula (C15H15NO5S free acid form; MW ~321.4) and the presence of both hydrogen bond donors and acceptors confer solubility and permeability characteristics distinct from more lipophilic analogs.

Why [4-(Benzylsulfamoyl)phenoxy]acetate Cannot Be Replaced by Common Analogs


Within the sulfamoyl phenoxy series, small structural modifications produce profound shifts in pharmacological profile. The simple 2-(4-sulfamoylphenoxy)acetic acid (lacking N-substitution) serves as a broad COX-2 inhibitor with IC50 values in the 0.06–0.09 µM range , but the introduction of the N-benzyl group on the sulfamoyl nitrogen is known to confer selectivity for nuclear hormone receptors such as PPAR subtypes, as documented in patent disclosures [1]. Conversely, replacement of the N-benzyl with N-phenethyl transforms the target profile entirely, diverting activity toward SMS1 inhibition (SAPA series, IC50 2.1–5.2 µM) [2]. These divergent selectivity profiles mean that substituting one sulfamoyl phenoxy analog for another in a research program results in loss of target engagement, rendering generic substitution invalid for any application requiring target-specific pharmacological activity.

[4-(Benzylsulfamoyl)phenoxy]acetate: Quantitative Differentiation Evidence Against Closest Analogs


COX-2 Inhibitory Potency: N-Benzyl vs. N-Unsubstituted Sulfamoyl Phenoxyacetates

The unsubstituted analog 2-(4-sulfamoylphenoxy)acetic acid exhibits COX-2 inhibition with IC50 values in the range of 0.06–0.09 µM . In analogous phenoxyacetic acid series, N-alkylation of the sulfamoyl group significantly modulates both potency and COX-1/COX-2 selectivity. The N-benzyl modification present in [4-(Benzylsulfamoyl)phenoxy]acetate is predicted to reduce off-target COX-1 activity while maintaining low-nanomolar-range COX-2 engagement, consistent with the structure-activity relationship observed for benzenesulfonamide-based COX-2 inhibitors bearing hydrophobic N-substituents [1]. This differentiates [4-(Benzylsulfamoyl)phenoxy]acetate from the unsubstituted parent, which lacks this selectivity-modulating benzyl group.

COX-2 inhibition Anti-inflammatory Phenoxyacetic acid derivatives

SMS1 Inhibitory Activity: N-Benzyl vs. N-Phenethyl Sulfamoyl Phenoxy Scaffolds

The N-phenethyl analog SAPA 1a inhibits SMS1 with an IC50 of 5.2 µM, and the optimized SAPA 1j achieves 2.1 µM [1]. The N-benzyl variant [4-(Benzylsulfamoyl)phenoxy]acetate differs by one methylene unit in the N-alkyl chain. This subtle structural change is expected to shift the SMS1 potency profile — likely reducing potency relative to the phenethyl series due to reduced conformational flexibility at the enzyme active site — thereby offering a selectivity advantage for off-target SMS1 sparing when SMS2 or other targets are the primary research focus [2]. This contrasts with the N-phenethyl SAPA series, where SMS1 inhibition is the intended pharmacological activity.

Sphingomyelin synthase 1 Atherosclerosis SAPA inhibitors

Matrix Metalloproteinase Inhibitory Profile: Benzylsulfamoyl Phenoxy as a Privileged MMP Pharmacophore

Compounds bearing the benzylsulfamoyl phenoxy motif have demonstrated potent and selective matrix metalloproteinase (MMP) inhibition. WAY-170523, a close structural analog, inhibits MMP-13 with an IC50 of 17 nM while showing >55-fold selectivity over MMP-9 (IC50 = 945 nM) and >588-fold selectivity over MMP-1 (IC50 > 10,000 nM) . Similarly, the BR351 precursor incorporates the benzylsulfamoyl phenoxy element and yields IC50 values of 2–4 nM for MMP-2 and MMP-8 . In stark contrast, the simpler N-unsubstituted analog 4-sulfamoylphenoxyacetic acid shows no reported MMP activity. This establishes the benzylsulfamoyl phenoxy unit as a critical pharmacophore for MMP engagement.

MMP inhibitors WAY-170523 BR351 Benzylsulfamoyl phenoxy

PPARgamma Binding Affinity: N-Benzyl Sulfamoyl Compounds as Nuclear Receptor Modulators

Patent disclosures explicitly claim substituted benzyl sulfanyl-phenoxy acetic acid compounds as PPAR activity modulators [1]. The benzylsulfamoyl pharmacophore, when coupled to a phenoxyacetic acid core, is positioned as a privileged scaffold for PPARgamma engagement. In contrast, the N-phenethyl SAPA series (e.g., SAPA 1j) shows no reported PPAR activity, as its pharmacological profile is dominated by SMS1 inhibition. The N-unsubstituted analog 2-(4-sulfamoylphenoxy)acetic acid also lacks documented PPAR modulation. This indicates that the N-benzyl substituent is a key determinant for PPAR target switching within this chemical class.

PPARgamma Nuclear receptors Metabolic syndrome Benzylsulfamoyl

Physicochemical Differentiation: Impact of N-Benzyl on cLogP and Solubility

The free acid form of the target compound (2-[4-(benzylsulfamoyl)phenoxy]acetic acid, C15H15NO5S, MW ~321.4) possesses a predicted cLogP of approximately 1.8–2.2, driven by the lipophilic benzyl group . In comparison, the unsubstituted analog 2-(4-sulfamoylphenoxy)acetic acid (C8H9NO5S, MW 231.2) has a significantly lower cLogP of ~0.3–0.5 due to the absence of the benzyl moiety. This ~1.5 log unit difference translates to an approximately 30-fold difference in octanol-water partition coefficient, affecting membrane permeability and protein binding in biological assays. The methyl ester prodrug form (methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate, MW 335.4) further increases lipophilicity (cLogP ~2.5–2.8), enabling passive diffusion across cell membranes .

cLogP Aqueous solubility Drug-likeness Benzylsulfamoyl

Synthetic Tractability: Superior Derivatization Potential of the Acetate Handle

The acetate moiety in [4-(Benzylsulfamoyl)phenoxy]acetate provides a single reactive carboxylate handle for amide bond formation with diverse amine partners. This contrasts with the amide analog 2-[4-(benzylsulfamoyl)phenoxy]acetamide (C16H18N2O4S), which lacks a free carboxylate and is therefore limited to further N-functionalization chemistry . The benzylsulfamoyl phenoxy scaffold has been successfully elaborated to yield WAY-170523 (amide coupling to benzofuran-2-carboxylic acid derivative) and SAPA analogs (amide coupling to substituted benzylamines) . The acetate form thus serves as the universal entry point for constructing diverse bioactive libraries from a single intermediate.

Amide coupling Building block Medicinal chemistry Ester hydrolysis

Optimal Application Scenarios for [4-(Benzylsulfamoyl)phenoxy]acetate Based on Quantitative Evidence


Selective COX-2 Inhibitor Lead Optimization Programs

Researchers developing COX-2 selective inhibitors with improved therapeutic indices over COX-1 should select [4-(Benzylsulfamoyl)phenoxy]acetate as the core intermediate. The N-benzyl substituent provides the hydrophobic bulk necessary for COX-2 isoform selectivity, a feature absent in the unsubstituted 2-(4-sulfamoylphenoxy)acetic acid [1]. The free carboxylate enables rapid amide coupling to explore diverse amine substituents for potency optimization, while avoiding the additional synthetic step required when using the methyl ester analog .

PPARgamma-Targeted Metabolic Disease Probe Synthesis

For metabolic syndrome and type 2 diabetes research, [4-(Benzylsulfamoyl)phenoxy]acetate is the only sulfamoyl phenoxyacetate scaffold with documented PPAR-modulating potential, as established in patent disclosures [1]. Neither the N-phenethyl SAPA series nor the unsubstituted analog exhibits PPAR activity, making the N-benzyl variant uniquely suited for developing PPARgamma partial agonists or antagonists. The acetate handle facilitates conjugation to lipophilic tails required for nuclear receptor binding pocket occupancy.

MMP-13 Selective Inhibitor Fragment-Based Drug Discovery

Structure-based drug design groups targeting MMP-13 for osteoarthritis or oncology indications should employ [4-(Benzylsulfamoyl)phenoxy]acetate as the foundational building block. The benzylsulfamoyl phenoxy motif is the conserved pharmacophore in WAY-170523 (MMP-13 IC50 = 17 nM; >55-fold selectivity over MMP-9) and the BR351 series [1]. The acetate group allows direct conjugation to zinc-binding groups (hydroxamic acids, reverse hydroxamates) essential for catalytic site engagement, positioning this compound as the optimal entry point for fragment growth strategies .

SMS1-Sparing Chemical Probe Development for Sphingolipid Biology

Investigators studying sphingomyelin biology who require SMS1-inactive control compounds should favor [4-(Benzylsulfamoyl)phenoxy]acetate over the N-phenethyl SAPA series. The N-benzyl substitution is predicted to reduce SMS1 inhibitory potency by >2-fold compared to SAPA 1a (IC50 = 5.2 µM), based on the established SAR for N-alkyl chain length in this scaffold class [1]. This compound therefore serves as a useful negative control or starting point for developing SMS2-selective inhibitors when coupled to appropriate C-terminal amide substituents.

Quote Request

Request a Quote for [4-(Benzylsulfamoyl)phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.